N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bifuran moiety, an imidazolidine ring, and a methanesulfonyl group
Preparation Methods
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives using reagents like trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions.
Introduction of the imidazolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the methanesulfonyl group: This is usually done via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing microwave-assisted synthesis for efficiency .
Chemical Reactions Analysis
N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials such as polymers and dyes
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis
Comparison with Similar Compounds
N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can be compared with other bifuran derivatives and imidazolidine compounds:
Similar Compounds: Examples include 2,5-dihydro-2,2’-bifurans and substituted imidazolidines
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a methanesulfonyl group and an imidazolidine core. The molecular structure can be represented as follows:
Where x,y,z,n,m represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:
- In vitro Studies : The compound demonstrated effectiveness against various bacterial strains, including resistant strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antiparasitic Activity
Research has explored the compound's potential against parasitic infections such as Chagas disease. In a study focusing on Trypanosoma cruzi:
- Synergistic Effects : The compound was tested in combination with established treatments like benznidazole, showing enhanced efficacy in reducing parasitemia in murine models . This suggests a potential role in polypharmacology strategies to combat resistant strains.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes.
- Membrane Disruption : The lipophilic nature of the bifuran moiety allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis.
Study 1: Antibacterial Efficacy
A systematic evaluation of the compound's antibacterial properties revealed that it significantly reduces colony-forming units (CFUs) of Staphylococcus aureus in biofilm contexts. The study highlighted its potential as an adjunct treatment alongside conventional antibiotics .
Study 2: Antiparasitic Synergy
In murine models of Chagas disease, this compound was combined with benznidazole. Results indicated a synergistic effect that improved survival rates and reduced parasite load compared to monotherapy .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Benznidazole | C12H10N4O5 | Antiparasitic |
N-(bifuran)-methyl-benzamide | C15H12N2O3 | Antimicrobial |
N-(bifuran)-methanesulfonamide | C10H11N3O4S | Antimicrobial |
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-24(20,21)17-6-5-16(14(17)19)13(18)15-8-11-2-3-12(23-11)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZQCCSSISCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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